molecular formula C21H30O3 B10828966 Hexocannabitriol

Hexocannabitriol

Cat. No.: B10828966
M. Wt: 330.5 g/mol
InChI Key: YVEPGCZIBQXPJW-SCWSEQNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexocannabitriol is a hydroxylated derivative of cannabidiol, a compound found in the Cannabis sativa plant. It is structurally similar to other phytocannabinoids and has been identified as a minor constituent in the plant. This compound has garnered attention due to its potential therapeutic properties, particularly in the field of chemoprevention and neuroprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexocannabitriol can be synthesized through the hydroxylation of cannabidiol. The process involves the use of specific catalysts and controlled reaction conditions to ensure the selective addition of hydroxyl groups to the cannabidiol molecule. The reaction typically requires a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound involves the extraction of cannabidiol from Cannabis sativa, followed by its chemical modification. The process includes purification steps such as crystallization and chromatography to isolate this compound in its pure form. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Hexocannabitriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

Hexocannabitriol has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of cannabinoids.

    Biology: The compound is studied for its potential effects on cellular pathways and gene expression.

    Medicine: this compound has shown promise as a chemopreventive agent, potentially protecting against cancer and other degenerative diseases.

    Industry: It is utilized in the development of cannabinoid-based products and formulations .

Mechanism of Action

Hexocannabitriol exerts its effects through the modulation of the Nrf2 pathway, a key regulator of cellular antioxidant responses. The compound activates Nrf2 in a reactive oxygen species-independent manner, leading to the upregulation of antioxidant genes and protective enzymes. This mechanism is believed to contribute to its chemopreventive and neuroprotective properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its potent modulation of the Nrf2 pathway, outperforming other cannabinoids in this regard. Its specific hydroxylation pattern also distinguishes it from other similar compounds, contributing to its distinct biological activities .

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

2-[(1R,2R,6R)-2-hydroxy-3-methylidene-6-prop-1-en-2-ylcyclohexyl]-5-pentylbenzene-1,3-diol

InChI

InChI=1S/C21H30O3/c1-5-6-7-8-15-11-17(22)20(18(23)12-15)19-16(13(2)3)10-9-14(4)21(19)24/h11-12,16,19,21-24H,2,4-10H2,1,3H3/t16-,19+,21-/m0/s1

InChI Key

YVEPGCZIBQXPJW-SCWSEQNSSA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@H]2[C@@H](CCC(=C)[C@@H]2O)C(=C)C)O

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C(CCC(=C)C2O)C(=C)C)O

Origin of Product

United States

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